molecular formula C8H7BrF3N B13024466 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine

3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine

Cat. No.: B13024466
M. Wt: 254.05 g/mol
InChI Key: WHADMQCVPNVAIM-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C8H7BrF3N. It is a derivative of pyridine, characterized by the presence of bromine, ethyl, and trifluoromethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine typically involves the bromination of 2-ethyl-5-(trifluoromethyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure better control over reaction conditions and higher yields. Additionally, the use of safer brominating agents and solvents can be optimized to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecules, allowing them to effectively penetrate cell membranes and reach their targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine is unique due to the combination of its bromine, ethyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

3-bromo-2-ethyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3

InChI Key

WHADMQCVPNVAIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C(F)(F)F)Br

Origin of Product

United States

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